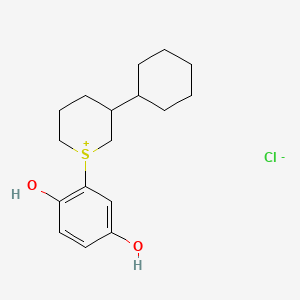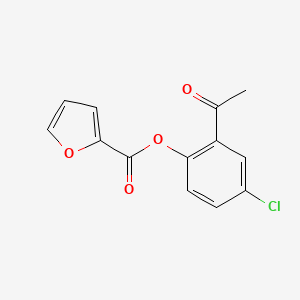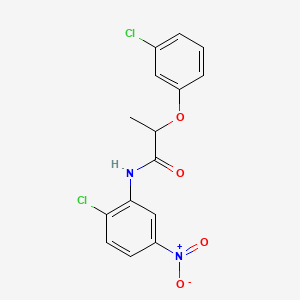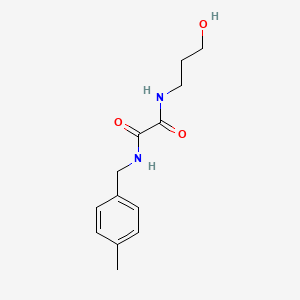
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride, also known as CHDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CHDP is a thiopyranium salt that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is not fully understood, but it is believed to act as a free radical scavenger and antioxidant. 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help to prevent oxidative damage. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to inhibit the activity of pro-inflammatory cytokines, which can help to reduce inflammation.
Biochemical and Physiological Effects:
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to reduce oxidative stress-induced cell damage in a variety of cell types, including neuronal cells. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is that it is relatively easy to synthesize and can be produced using standard laboratory techniques. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride. One area of interest is the potential use of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride as a neuroprotective agent. Recent research has shown that 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride can protect against oxidative stress-induced cell damage in neuronal cells, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the mechanism of action of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride and to identify potential therapeutic targets for this compound. Finally, more studies are needed to evaluate the safety and efficacy of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride in animal models and in humans.
Synthesemethoden
The synthesis of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride involves the reaction of cyclohexylamine with 2,5-dihydroxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the chloride salt of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride. The synthesis of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been the subject of numerous scientific studies due to its potential therapeutic applications. Recent research has shown that 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has antioxidant properties and can protect against oxidative stress-induced cell damage. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-(3-cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2S.ClH/c18-15-8-9-16(19)17(11-15)20-10-4-7-14(12-20)13-5-2-1-3-6-13;/h8-9,11,13-14H,1-7,10,12H2,(H-,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQIGTASOXBHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCC[S+](C2)C3=C(C=CC(=C3)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)
![3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5221817.png)
![N-(2-furylmethyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5221818.png)
![2-(methylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5221826.png)
![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)


![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)

